molecular formula C16H17NO5 B284027 2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide

2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide

Cat. No.: B284027
M. Wt: 303.31 g/mol
InChI Key: MVUZWBMSZCYBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.

Scientific Research Applications

2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide has been studied for its potential applications in various fields. In medicine, it has been investigated for its anticancer, anti-inflammatory, and antiviral properties. In agriculture, it has been studied for its potential as a plant growth regulator and pesticide. In industry, it has been investigated for its potential as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide varies depending on the application. In medicine, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory and antiviral properties by inhibiting the production of inflammatory cytokines and viral replication, respectively. In agriculture, it acts as a plant growth regulator by stimulating plant growth and development. As a pesticide, it acts by disrupting the nervous system of pests.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the application. In medicine, it has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce inflammation, and inhibit viral replication. In agriculture, it stimulates plant growth and development, leading to increased yield and quality of crops. As a pesticide, it disrupts the nervous system of pests, leading to their death.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide in lab experiments include its potential as a versatile compound with various applications and its relatively simple synthesis method. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For the research and development of 2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide include investigating its potential as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and viral infections. Further research is also needed to fully understand its mechanism of action and potential side effects. In agriculture, future directions include investigating its potential as a plant growth regulator and pesticide with improved efficacy and reduced toxicity. In industry, future directions include investigating its potential as a precursor for the synthesis of other compounds with various applications.

Synthesis Methods

2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide can be synthesized through a multistep process involving the reaction of 4-hydroxycoumarin with various reagents, including acetic anhydride and hydroxylamine hydrochloride. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for various applications.

Properties

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-4-yl)oxy]acetamide

InChI

InChI=1S/C16H17NO5/c1-20-12-7-6-10-9-4-2-3-5-11(9)16(19)22-14(10)15(12)21-8-13(17)18/h6-7H,2-5,8H2,1H3,(H2,17,18)

InChI Key

MVUZWBMSZCYBQD-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OCC(=O)N

Canonical SMILES

COC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OCC(=O)N

Origin of Product

United States

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